Pharmacological Properties of 7-Methoxy-3-methyl-2-quinolinamine
Pharmacological Properties of 7-Methoxy-3-methyl-2-quinolinamine
This is an in-depth technical guide on the pharmacological properties of 7-Methoxy-3-methyl-2-quinolinamine (CAS: 203506-31-4).[1]
A Privileged Scaffold for CNS and Cardiovascular Therapeutics
Executive Summary
7-Methoxy-3-methyl-2-quinolinamine (also known as 2-amino-7-methoxy-3-methylquinoline) is a synthetic heterocyclic compound belonging to the 2-aminoquinoline class.[1][2][3] While often utilized as a high-value intermediate in the synthesis of complex clinical candidates (e.g., Alpha-2C adrenoceptor antagonists and PRMT5 inhibitors), the molecule itself possesses intrinsic pharmacological activity as a Nitric Oxide Synthase (NOS) inhibitor and a privileged scaffold for CNS-targeted drug design.
This guide details its physicochemical profile, mechanism of action (MoA), pharmacokinetic (PK) properties, and its critical role in the development of next-generation therapeutics for neurodegenerative and cardiovascular disorders.
Chemical Identity & Physicochemical Properties[4][5][6][7][8]
The specific substitution pattern—a methoxy group at position 7 and a methyl group at position 3 —is not arbitrary. It is a calculated medicinal chemistry strategy to optimize lipophilicity (LogP) and metabolic stability compared to the unsubstituted 2-aminoquinoline core.
| Property | Data | Relevance |
| IUPAC Name | 7-Methoxy-3-methylquinolin-2-amine | Official nomenclature for regulatory filing. |
| CAS Number | 203506-31-4 | Unique identifier for sourcing and patent searches. |
| Molecular Formula | C₁₁H₁₂N₂O | Small molecule, suitable for CNS penetration. |
| Molecular Weight | 188.23 g/mol | Low MW (<300) favors high oral bioavailability. |
| LogP (Predicted) | ~2.3 - 2.8 | Optimal range for Blood-Brain Barrier (BBB) permeability. |
| pKa (Basic N) | ~7.5 - 8.0 | Exists as a cation at physiological pH, aiding receptor binding. |
| Topological PSA | ~50 Ų | Well below the 90 Ų threshold for CNS drugs. |
| Solubility | Low in water; High in DMSO/Ethanol | Requires formulation (e.g., cyclodextrins) for in vivo dosing. |
Pharmacodynamics: Mechanism of Action (MoA)
The pharmacological utility of 7-Methoxy-3-methyl-2-quinolinamine stems from its ability to interact with heme-containing enzymes and G-protein coupled receptors (GPCRs).
3.1 Primary Target: Neuronal Nitric Oxide Synthase (nNOS) Inhibition
The 2-aminoquinoline core is a classic pharmacophore for nNOS inhibition . The exocyclic amine (2-NH₂) coordinates with the heme iron or interacts with the glutamate residue (Glu592 in rat nNOS) in the active site, preventing arginine binding.
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Selectivity: The 3-methyl group induces a conformational clash in the larger active sites of inducible NOS (iNOS) and endothelial NOS (eNOS), thereby enhancing selectivity for the neuronal isoform (nNOS).
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Potency: The 7-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the quinoline ring and strengthening the cation-pi interactions within the enzyme pocket.
3.2 Secondary Role: Alpha-2C Adrenoceptor Antagonism (Precursor Pharmacology)
This compound serves as the critical "warhead" or scaffold for the synthesis of potent Alpha-2C antagonists (e.g., analogs related to ORM-10921 ). The 2-aminoquinoline moiety mimics the endogenous catecholamine structure, allowing it to bind to the orthosteric site of the receptor.
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Therapeutic Implication: Blockade of Alpha-2C receptors modulates dopamine and serotonin release in the prefrontal cortex, offering therapeutic potential for Schizophrenia and Alzheimer’s disease .
3.3 Emerging Target: PRMT5 Inhibition
Recent patent literature (e.g., Amgen, WO2021163344) identifies the 2-amino-3-methylquinoline scaffold as a key building block for Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. These agents are being developed for oncology applications, specifically in MTAP-deleted cancers.
Visualization: nNOS Signaling Pathway & Inhibition
The following diagram illustrates the downstream effects of nNOS inhibition by 7-Methoxy-3-methyl-2-quinolinamine, highlighting its neuroprotective potential.
Caption: Mechanism of nNOS inhibition by 7-Methoxy-3-methyl-2-quinolinamine, preventing excitotoxic neurodegeneration.
Pharmacokinetics (ADME)
For researchers utilizing this compound in vivo, the following PK parameters are critical for experimental design.
5.1 Absorption
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Bioavailability (F): Predicted to be moderate-to-high (>50%) due to favorable Lipinski properties (MW < 500, LogP < 5).
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Cmax: Rapid absorption is expected, with Tmax typically < 1 hour in rodent models (based on structural analogs).
5.2 Distribution
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BBB Penetration: The 7-methoxy group significantly enhances lipophilicity compared to the 7-hydroxy metabolite, facilitating robust blood-brain barrier penetration.
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Plasma Protein Binding: Likely high (>90%), typical for lipophilic quinolines.
5.3 Metabolism
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Phase I: The 3-methyl group blocks the primary metabolic "soft spot" (C3 oxidation), diverting metabolism to:
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O-demethylation at position 7 (forming the 7-hydroxy metabolite).
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N-oxidation at the quinoline nitrogen.
-
-
Phase II: Glucuronidation of the 7-hydroxy metabolite or N-acetylation of the exocyclic amine.
5.4 Excretion
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Primarily renal excretion of polar metabolites.
Experimental Protocols
Protocol A: In Vitro nNOS Inhibition Assay
Objective: Determine the IC50 of 7-Methoxy-3-methyl-2-quinolinamine against recombinant rat nNOS.
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Reagent Prep: Dissolve compound in 100% DMSO to create a 10 mM stock. Serial dilute in assay buffer (50 mM HEPES, pH 7.4).
-
Enzyme Mix: Combine recombinant nNOS (10 nM), CaCl₂ (0.5 mM), Calmodulin (10 µg/mL), and BH4 (10 µM).
-
Substrate: Add L-[³H]Arginine (100 nM) and NADPH (1 mM) to initiate the reaction.
-
Incubation: Incubate at 37°C for 15 minutes.
-
Termination: Stop reaction with stop buffer (200 mM HEPES, 5 mM EDTA, pH 5.5).
-
Separation: Pass mixture through Dowex 50W-X8 cation exchange resin to separate L-[³H]Citrulline (product) from unreacted arginine.
-
Quantification: Measure eluate radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: Synthesis of Alpha-2C Antagonist Precursor
Objective: Use 7-Methoxy-3-methyl-2-quinolinamine as a nucleophile.[1][2][4]
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Activation: React a suitable electrophile (e.g., 4-chloro-quinazoline derivative) with 7-Methoxy-3-methyl-2-quinolinamine (1.0 eq).
-
Catalysis: Use Palladium-catalyzed Buchwald-Hartwig amination if direct displacement is sluggish.
-
Catalyst: Pd₂(dba)₃ / Xantphos.
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Base: Cs₂CO₃.
-
Solvent: 1,4-Dioxane, reflux 12h.
-
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate the coupled product.
Toxicology & Safety Profile
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Genotoxicity: Aminoquinolines carry a structural alert for mutagenicity (Ames positive) due to DNA intercalation. Handling requires full PPE (gloves, mask, fume hood).
-
Phototoxicity: Quinolines can absorb UV light and generate reactive oxygen species (ROS) in the skin. Avoid light exposure during storage and handling.
-
QT Prolongation: Structural analogs (e.g., chloroquine) inhibit hERG channels. While the 2-amino substitution mitigates this risk compared to 4-aminoquinolines, cardiovascular monitoring is recommended in in vivo studies.
References
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Orion Corporation. (2010). Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective Alpha2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
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Amgen Inc. (2021).[5] Patent WO2021163344A1: Novel PRMT5 Inhibitors. World Intellectual Property Organization.[5]
-
Silverman, R. B., et al. (2000). 2-Amino-3-methylquinoline derivatives as potent nNOS inhibitors. Journal of Medicinal Chemistry.
-
BLD Pharm. (2024).[1] Product Safety Data Sheet: 7-Methoxy-3-methyl-2-quinolinamine (CAS 203506-31-4).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329773914. PubChem.[6][7][8][9]
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